3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a quinoline core substituted with benzenesulfonyl, benzylpiperazine, and methoxy groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
Addition of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where 4-benzylpiperazine is reacted with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the benzenesulfonyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced benzenesulfonyl derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the piperazine moiety is particularly interesting for the development of central nervous system (CNS) active drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the piperazine moiety can enhance binding affinity to receptors in the CNS. The methoxy group may contribute to the compound’s overall lipophilicity, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-6-methoxyquinoline: Lacks the benzenesulfonyl group, which may reduce its biological activity.
3-(Benzenesulfonyl)-6-methoxyquinoline: Lacks the piperazine moiety, potentially affecting its CNS activity.
4-(4-Benzylpiperazin-1-yl)quinoline: Lacks the methoxy group, which may influence its solubility and bioavailability.
Uniqueness
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-33-22-12-13-25-24(18-22)27(26(19-28-25)34(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-21-8-4-2-5-9-21/h2-13,18-19H,14-17,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHLSPNKLMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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